Cas no 876062-39-4 (2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
876062-39-4 structure
Product Name:2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-nummer:876062-39-4
MF:C12H16BFO2
MW:222.063647270203
MDL:MFCD05663874
CID:857880
PubChem ID:12159722
Update Time:2025-07-24

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
    • 1,3,2-DIOXABOROLANE,2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL
    • BM123
    • 1-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 2-Fluorophenylboronic Acid Pinacol Ester
    • 1,3,2-DIOXABOROLANE, 2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL-
    • RZYXBJMVAFMMLQ-UHFFFAOYSA-N
    • BBL102700
    • STL556505
    • AB21994
    • SY051378
    • AM808075
    • AK130092
    • ST24039196
    • F1085
    • V8525
    • (2-FLUOROPHENYL)BORONIC ACID PINACOL
    • 2-(2-Fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 876062-39-4
    • 2-(2-Fluorophenyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
    • EN300-1425761
    • MFCD05663874
    • (2-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • Z1336745114
    • Y10112
    • 2-fluorophenylboronic acid, pinacol ester, AldrichCPR
    • AS-18067
    • DTXSID20478863
    • CS-W023174
    • AKOS004115185
    • SCHEMBL9786
    • MDL: MFCD05663874
    • Inchi: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
    • InChI-sleutel: RZYXBJMVAFMMLQ-UHFFFAOYSA-N
    • LACHT: FC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 222.12300
  • Monoisotopische massa: 222.1227381g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 1
  • Complexiteit: 252
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 18.5

Experimentele eigenschappen

  • Kleur/vorm: No data available
  • Dichtheid: 1.05±0.1 g/cm3 (20 ºC 760 Torr)
  • Smeltpunt: No data available
  • Kookpunt: 284.6±23.0°C at 760 mmHg
  • Vlampunt: 125.9±22.6℃
  • Brekindex: 1.4830 to 1.4870
  • PSA: 18.46000
  • LogboekP: 2.12490

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Beveiligingsinformatie

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prijsmeer >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 >98.0%(GC)
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¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 >98.0%(GC)
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¥396.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 >98.0%(GC)
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¥124.90 2023-09-02

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium ethoxide Catalysts: 2772533-30-7 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 12 h, 75 °C
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Zhang, Liang; et al, European Journal of Inorganic Chemistry, 2022, 2022(20),

Productiemethode 2

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1.1 Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Toluene ;  15 h, 160 °C
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Bie, Fusheng ; et al, Journal of Organic Chemistry, 2020, 85(23), 15676-15685

Productiemethode 3

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1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referentie
Efficient system for facile access to ortho-substituted aryl boronates through palladium-catalysed borylation
Lamola, Jairus L. ; et al, Tetrahedron Letters, 2023, 120,

Productiemethode 4

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1.1 Solvents: Chloroform ;  3.5 h, reflux
Referentie
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Adamczyk-Wozniak, Agnieszka; et al, Inorganic Chemistry Communications, 2011, 14(11), 1753-1755

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Referentie
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Zhang, Wenzhi; et al, Journal of Organic Chemistry, 2021, 86(23), 17457-17464

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Referentie
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; et al, Organic Chemistry Frontiers, 2014, 1(4), 422-425

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Dimethylformamide ,  Oxygen Catalysts: Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… ;  1 h, rt
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Productiemethode 8

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1.1 Catalysts: Eosin Solvents: Acetonitrile ;  rt
Referentie
Metal-free, visible light-induced borylation of aryldiazonium salts: a simple and green synthetic route to arylboronates
Yu, Jian; et al, Advanced Synthesis & Catalysis, 2012, 354(14-15), 2625-2628

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Acetone ,  Water ;  12 h, rt
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Huang, Chen; et al, Organic Letters, 2019, 21(23), 9688-9692

Productiemethode 10

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1.1 Reagents: Potassium ethoxide Catalysts: 2598091-30-4 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 12 h, 75 °C
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Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium methoxide Catalysts: 2924983-97-9 Solvents: Toluene ;  30 min, rt
1.2 12 h, rt → 120 °C
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Lu, Yanhua; et al, New Journal of Chemistry, 2023, 47(18), 8933-8941

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  9-[1,1′-Biphenyl]-2-yl-9-phosphabicyclo[3.3.1]nonane Solvents: 1,4-Dioxane ;  24 h, 50 °C
Referentie
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Productiemethode 13

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1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ;  25 °C; 5 h, 25 °C
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Productiemethode 14

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Productiemethode 15

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Productiemethode 16

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1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  24 h
Referentie
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Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Productiemethode 17

Reactievoorwaarden
1.1 Solvents: Diethyl ether ;  16 h, rt
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Lozada, Jerome; et al, Angewandte Chemie, 2023, 62(16),

Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Diethyl ether ;  18 h, rt
Referentie
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Tan, Peng Wen; et al, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite Catalysts: Red 21 Solvents: Acetonitrile ;  2 min, rt; 2 h, rt
Referentie
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Productiemethode 20

Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
Referentie
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Qiu, Di; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

Productiemethode 21

Reactievoorwaarden
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ;  2 h, rt
Referentie
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Firth, James D.; et al, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  6 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
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Zhu, Wei; et al, Organic Letters, 2006, 8(2), 261-263

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride ;  30 min, 100 °C
1.2 24 h, 100 °C
Referentie
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ;  2.5 h, rt
1.2 Reagents: Methanol ;  0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Referentie
Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature
Marciasini, Ludovic D.; et al, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Referentie
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Productiemethode 26

Reactievoorwaarden
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Referentie
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Gerelateerde literatuur

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